

reducing the cytotoxicity of cryopreservation media containing hydroxyethyl starch

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Compound of Interest

Compound Name: **Hydroxyethyl**

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Technical Support Center: Hydroxyethyl Starch (HES) Cryopreservation Media

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of cryopreservation media containing **hydroxyethyl** starch (HES).

Frequently Asked Questions (FAQs)

Q1: What is **hydroxyethyl** starch (HES) and why is it used in cryopreservation?

A1: **Hydroxyethyl** starch (HES) is a large, inert polysaccharide polymer used as a non-permeating (extracellular) cryoprotective agent (CPA).^[1] Unlike permeating CPAs like dimethyl sulfoxide (DMSO) which enter the cell, HES remains in the extracellular space.^[2] Its primary cryoprotective mechanisms include:

- Osmotic Dehydration: HES increases the solute concentration outside the cell, creating an osmotic gradient that draws water out of the cell. This intracellular dehydration reduces the amount of water available to form damaging ice crystals during freezing.^{[2][3]}
- Ice Crystal Inhibition: By binding extracellular water, HES helps control and confine ice crystal formation to the extracellular space, away from the cell membrane.^[2]

- Membrane Stabilization: It is also thought to help stabilize the cell membrane during the stresses of freezing and thawing.[2]

HES is often used to reduce the required concentration of more toxic, permeating CPAs like DMSO.[4][5]

Q2: What is the primary mechanism of cell death during cryopreservation?

A2: The predominant mode of cell death following cryopreservation is apoptosis (programmed cell death), rather than necrosis (uncontrolled cell death from acute injury).[6][7] Stresses from the freeze-thaw process, such as osmotic shock and cold stress, trigger intrinsic (mitochondrial) and extrinsic apoptotic pathways.[8][9][10] This is a critical distinction, as it suggests that post-thaw viability can be improved by targeting these specific biological pathways.

Q3: How does HES compare to DMSO as a cryoprotectant?

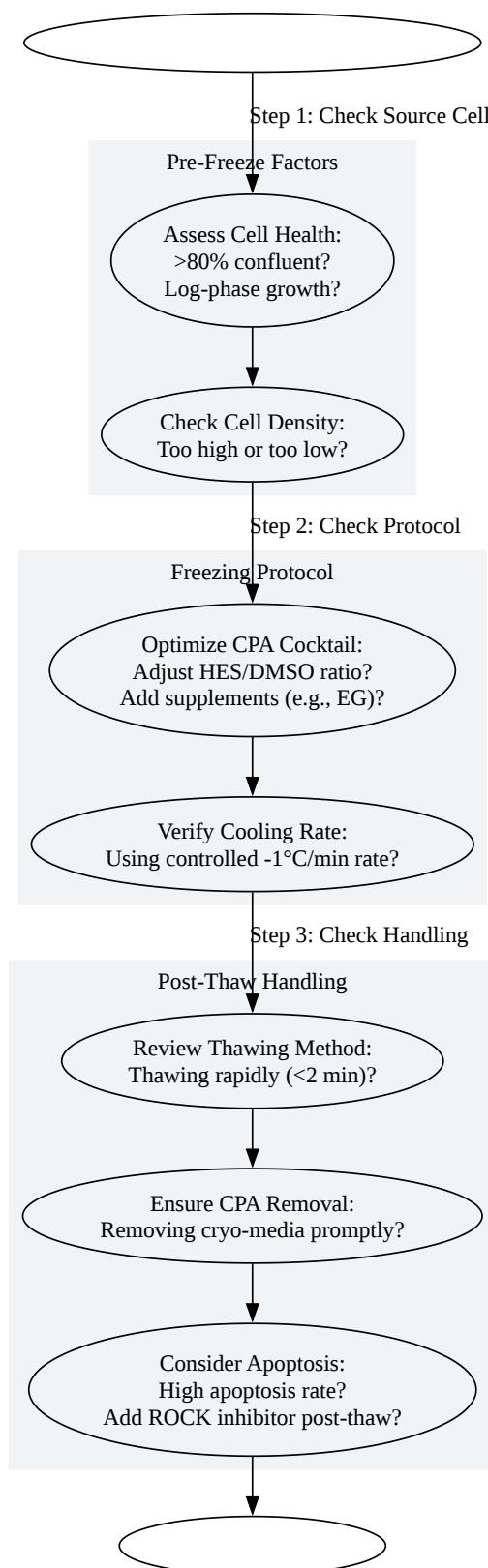
A3: HES and DMSO work through different mechanisms and have distinct advantages and disadvantages. HES is generally considered less toxic than DMSO, especially at high concentrations, because it does not permeate the cell membrane.[3][11] In some applications, such as the cryopreservation of mouse pancreatic islets, HES has been shown to result in higher post-thaw viability and functionality compared to DMSO alone.[3][12] However, HES by itself may not provide sufficient cryoprotection for all cell types.[5] Therefore, it is most commonly used in combination with a reduced concentration of DMSO, leveraging the benefits of both an extracellular and an intracellular CPA to achieve optimal cell survival.[4][13]

Troubleshooting Guide

This guide addresses common problems encountered when using HES-containing cryopreservation media.

Problem: Low cell viability and/or recovery after thawing.

Your cells show high rates of death (as measured by Trypan Blue, PI staining, etc.) or poor attachment and proliferation after being thawed.

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Solution 1: Verify Pre-Freeze Cell Health and Density The condition of cells prior to freezing is a critical determinant of post-thaw success.

- **Cell Health:** Ensure the culture used for banking is healthy, free of contamination, and in the late logarithmic phase of growth (approximately 80-90% confluent).[14][15]
- **Cell Density:** The optimal cell concentration is cell-type dependent. Concentrations that are too low can reduce viability, while concentrations that are too high can lead to clumping and insufficient nutrient/CPA exposure.[14][15] A common starting point is 2×10^6 cells/mL per cryovial.[14]

Solution 2: Optimize the Cryoprotectant Formulation The concentration of HES and any co-cryoprotectants is crucial.

- **Reduce DMSO:** The primary goal of using HES is often to lower the concentration of the more toxic DMSO.[4] Studies have shown that combinations like 5% DMSO with 6% HES are sufficient for cryopreserving peripheral blood progenitor cells.[4] For some sensitive cells like human pluripotent stem cells (hPSCs), a combination of 6% HES, 5% DMSO, and 5% Ethylene Glycol (EG) has demonstrated high recovery rates.[16]
- **HES Only:** For certain cell types, like pancreatic islets, 4% HES alone has been shown to be more effective than 10% DMSO.[3]

Solution 3: Standardize the Freezing and Thawing Protocol Procedural inconsistencies can dramatically impact viability.

- **Cooling Rate:** A slow, controlled cooling rate of approximately -1°C per minute is standard for most cell types to minimize intracellular ice crystal formation.[13][15] This can be achieved with a programmable freezer or a commercial freezing container (e.g., Corning® CoolCell™).[14]
- **Storage:** After reaching -80°C , vials should be transferred promptly to long-term storage in liquid nitrogen (below -130°C) to maintain maximum viability.[14]
- **Thawing:** Thawing should be done rapidly, typically in a 37°C water bath for 1-2 minutes, to prevent the recrystallization of small ice crystals into larger, more damaging ones.[17]

- CPA Removal: After thawing, the cryoprotectant-containing medium should be removed as soon as possible by gentle centrifugation or dilution with pre-warmed culture medium to prevent cytotoxicity from prolonged exposure.[17]

Problem: Cells appear viable immediately after thawing but fail to attach or proliferate.

This issue often points to delayed cell death, primarily through apoptosis, which is triggered by cryopreservation-related stress.[7][18]

Solution 1: Assess and Mitigate Apoptosis

- Quantify Apoptosis: Use assays like Annexin V/PI staining with flow cytometry to determine if apoptosis is the primary cause of cell loss.
- Use Apoptosis Inhibitors: For highly sensitive cells like hESCs, the addition of a ROCK inhibitor (e.g., Y-27632) to the post-thaw culture medium can suppress apoptosis and significantly improve cell recovery.[8]
- Allow for Recovery: Cells may require a recovery period of 24 hours or more to regain full metabolic activity and adhesion potential after the stress of cryopreservation.[18]

Quantitative Data on Cryoprotectant Performance

The following table summarizes comparative data on the viability of mouse pancreatic islets cryopreserved with different agents.

Cryoprotectant Group	Viability (Day 1 Post-Thaw)	Viability (Day 3 Post-Thaw)	Stimulation Index (Day 3)
10% DMSO	67.30% \pm 11.57%	54.15% \pm 20.68%	0.38 \pm 0.13
4% HES 130	82.12% \pm 10.22%	70.29% \pm 11.20%	0.96 \pm 0.06
4% HES 200	86.99% \pm 9.40%	75.94% \pm 5.75%	1.09 \pm 0.06

Data extracted from a

study on mouse

pancreatic islets.[3]

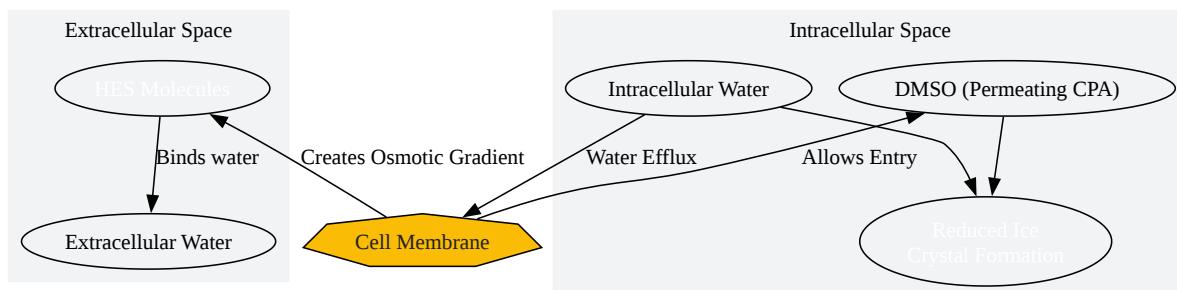
HES 130 and HES

200 refer to different

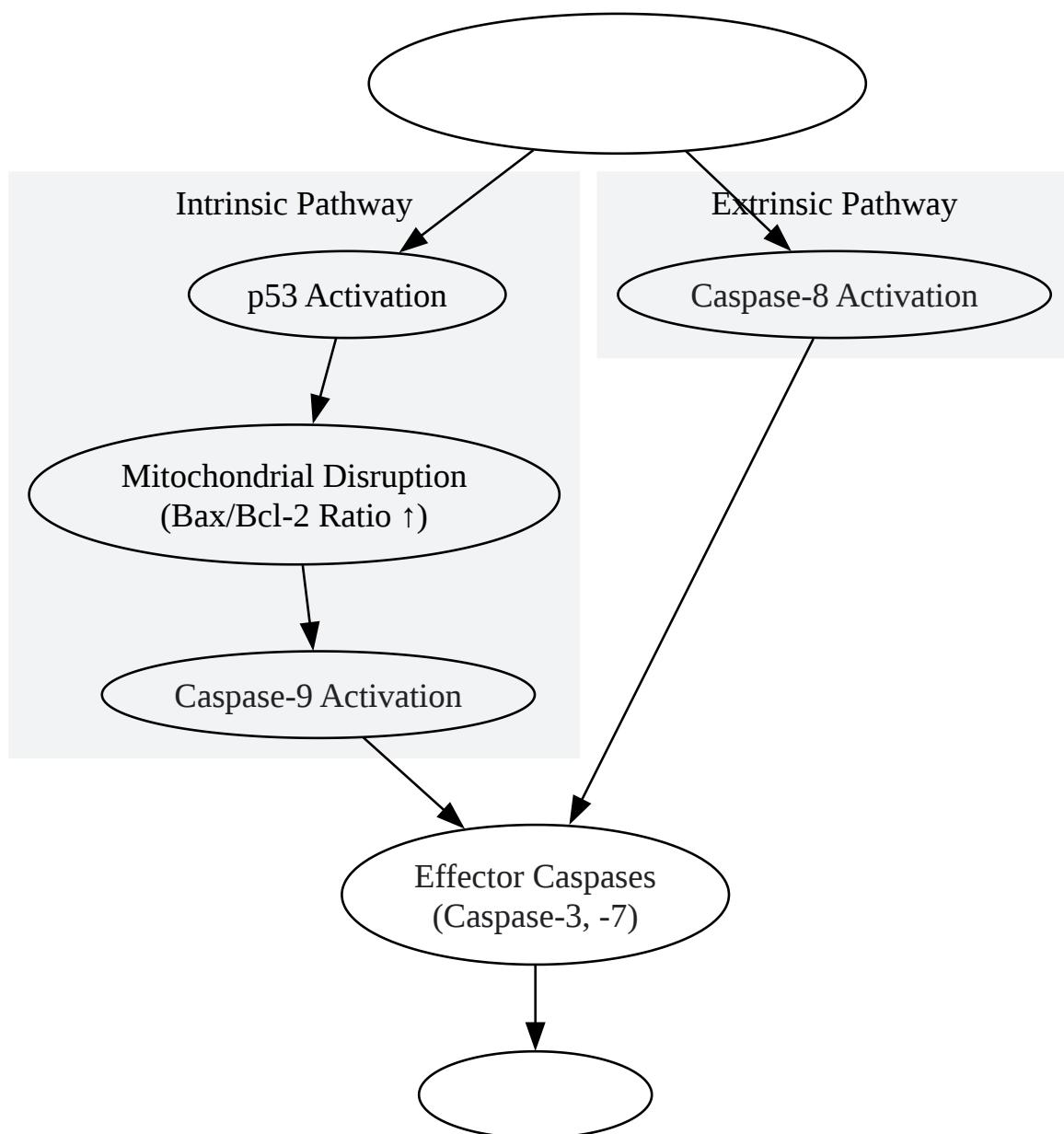
molecular weights of

hydroxyethyl starch.

Visualizing Mechanisms and Pathways



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Experimental Protocols

Protocol 1: General Cryopreservation Using a HES/DMSO Medium

This protocol is a general guideline and should be optimized for your specific cell type.

- Preparation:

- Prepare the cryopreservation medium. A common formulation is basal culture medium supplemented with 5% (v/v) DMSO and 6% (w/v) HES.[4] Ensure all components are sterile and well-mixed. Keep the medium chilled on ice.
- Select a healthy, log-phase cell culture for cryopreservation.[15]
- Cell Harvesting:
 - For adherent cells, wash with PBS and detach using a gentle dissociation reagent (e.g., TrypLE™). Minimize exposure time to the reagent.
 - Neutralize the dissociation reagent, collect the cells, and centrifuge at a low speed (e.g., 150 x g for 5 minutes).[17]
 - Discard the supernatant and resuspend the cell pellet in a small volume of cold basal medium.
- Freezing:
 - Perform a cell count and viability assessment (e.g., Trypan Blue).
 - Centrifuge the cells again and resuspend the pellet in the chilled HES/DMSO cryopreservation medium at the desired final concentration (e.g., 2 x 10⁶ cells/mL).[14]
 - Aliquot 1 mL of the cell suspension into sterile cryovials.
 - Place the cryovials into a controlled-rate freezing container that provides a cooling rate of -1°C/minute.[14]
 - Place the container in a -80°C freezer and leave for at least 4 hours, or overnight.[16]
- Storage:
 - Quickly transfer the cryovials from the -80°C freezer to a long-term liquid nitrogen storage tank (vapor or liquid phase).

Protocol 2: Assessing Post-Thaw Viability and Apoptosis

- Thawing and Recovery:
 - Rapidly thaw one cryovial in a 37°C water bath until only a small ice crystal remains.[17]
 - Disinfect the outside of the vial with 70% ethanol.
 - Slowly transfer the contents to a sterile centrifuge tube containing 5-10 mL of pre-warmed, complete culture medium to dilute the CPA.
 - Centrifuge at low speed (150 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in fresh culture medium.
- Immediate Viability Assessment (Trypan Blue Exclusion):
 - Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
 - Load onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
 - Calculate the percentage of viable cells.
- Fluorescence-Based Viability and Apoptosis Assessment (AO/PI Staining):
 - Acridine Orange (AO) stains all cells green, while Propidium Iodide (PI) only enters membrane-compromised (late apoptotic/necrotic) cells and stains them red.
 - Prepare a fresh AO/PI dye mix.
 - Add the dye mix to your cell suspension and analyze immediately using a fluorescence microscope or a cell counter equipped with fluorescence channels.
 - This method provides a more accurate viability count than Trypan Blue.[3]
- Apoptosis Quantification (Annexin V / PI Flow Cytometry):
 - Wash the thawed cells as described above.
 - Resuspend cells in 1X Annexin V Binding Buffer.

- Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the samples by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

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